Structural Differentiation: Comparison of Regioisomeric Identity
The target compound (6-substituted indole) is chemically distinct from its 3-substituted regioisomer, 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (CAS 17403-03-1). This difference is not trivial; it dictates the compound's behavior in further chemical reactions and its potential interaction with biological targets. The 6-position substitution is specifically required as an intermediate in the synthesis of compounds described for migraine treatment, as outlined in patent US6716837 B1 [1]. Substituting the 3-isomer would alter the final molecule's geometry and pharmacological properties.
| Evidence Dimension | Position of tetrahydropyridine substituent on indole ring |
|---|---|
| Target Compound Data | Substitution at the 6-position |
| Comparator Or Baseline | Substitution at the 3-position (CAS 17403-03-1) |
| Quantified Difference | Qualitative difference in chemical structure leading to different synthetic utility |
| Conditions | Structural analysis (2D structure) |
Why This Matters
For procurement, this means that the 3-isomer cannot be used as a substitute; the specific 6-substituted compound must be sourced to ensure the intended synthetic outcome and biological activity of the final product.
- [1] Edwards, L., Isaac, M., Maddaford, S., Slassi, A., & Xin, T. (2004). Heterocyclic compounds for the treatment of migraine. U.S. Patent No. US6716837 B1. NPS Allelix Biopharmaceuticals, Inc. View Source
